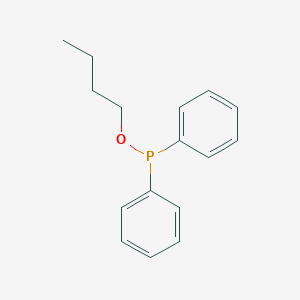

Butyl diphenylphosphinite

Beschreibung

Ligand Design

Its strong π-accepting properties make it effective in stabilizing metal centers. For example:

Reaction Intermediacy

The compound participates in:

Tautomerism Studies

The P–O bond exhibits solvent-dependent tautomerism, favoring phosphinous acid forms in polar aprotic media. This property enables controlled proton transfer in organocatalytic cycles.

Current Research Landscape and Trends

Recent advances focus on three areas:

Polymer Chemistry

This compound derivatives initiate living ring-opening polymerization (ROP) of ε-caprolactone:

$$ \text{Conversion} = 98\%; \quad M_n = 41,900 \, \text{g/mol}; \quad Đ = 1.2 $$

Mechanistic studies confirm chain growth occurs via activated monomer pathways.

Sustainable Catalysis

Novel applications include:

Computational Modeling

Density functional theory (DFT) reveals:

- Bond dissociation energy (P–O): 315 kJ/mol

- Natural bond orbital (NBO) charge at P: +1.34 These parameters predict reactivity in C–P bond-forming reactions.

Eigenschaften

IUPAC Name |

butoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUAFIWZWXGPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158197 | |

| Record name | Butyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-94-6 | |

| Record name | Butyl P,P-diphenylphosphinite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl diphenylphosphinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl diphenylphosphinite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl diphenylphosphinite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIPHENYLPHOSPHINITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TE6F2H4RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The base deprotonates butanol, generating a butoxide ion (C₄H₉O⁻), which attacks the electrophilic phosphorus atom in HPPh₂. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether at 0–25°C. A representative protocol from VulcanChem specifies:

Optimization and Challenges

-

Base Selection : KO-t-Bu outperforms NaH in minimizing side reactions (e.g., P–P bond formation) due to its weaker reducing properties.

-

Solvent Effects : THF enhances reaction homogeneity, whereas ethereal solvents may slow kinetics.

-

Yield : Reported yields range from 70–85%, with purity >95% confirmed by ³¹P NMR.

Table 1: Base-Mediated Synthesis Optimization

| Parameter | NaH System | KO-t-Bu System |

|---|---|---|

| Temperature (°C) | 0–25 | 25–40 |

| Reaction Time (h) | 24 | 12 |

| Yield (%) | 70–75 | 80–85 |

| Purity (³¹P NMR) | 92–95 | 95–98 |

Oxidation-Reduction Condensation with DBBQ

A novel method developed by Japanese researchers employs 2,6-di-tert-butyl-1,4-benzoquinone (DBBQ) as an oxidant to facilitate condensation between alkyl halides and diphenylphosphine derivatives. This route is advantageous for stereospecific syntheses and avoids strong bases.

Mechanistic Pathway

DBBQ mediates a redox cycle where:

Experimental Protocol

Table 2: DBBQ-Mediated Condensation Outcomes

| Substrate | Yield (%) | ee (%) | Byproducts |

|---|---|---|---|

| n-Butyl bromide | 92 | – | <5% HPPh₂ oxide |

| sec-Butyl bromide | 85 | 99 | 8% elimination |

| tert-Butyl bromide | 24 | – | 70% elimination |

Note : Tertiary alkyl halides suffer significant β-hydrogen elimination, necessitating alternative routes.

Organometallic Metathesis with Lithium Reagents

A less conventional but highly efficient method involves reacting diphenylphosphine oxide (Ph₂P(O)H) with n-butyllithium (n-BuLi), followed by quenching with butyl electrophiles.

Reaction Steps

Advantages and Limitations

-

Yield : 78–82% with shorter reaction times (2–4 hours).

-

Drawbacks : Requires strict moisture control and generates lithium waste.

Table 3: Metathesis Reaction Parameters

| Parameter | Conditions |

|---|---|

| Temperature (°C) | -78 to 0 |

| Solvent | THF/Hexane (3:1) |

| n-BuLi Equiv | 1.1 |

| Butyl iodide Equiv | 1.05 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Base-Mediated : Best for large-scale production (kg quantities) but requires costly bases.

-

DBBQ Condensation : Ideal for stereospecific syntheses but limited by DBBQ availability.

-

Metathesis : Rapid and efficient but unsuitable for moisture-sensitive substrates.

Analyse Chemischer Reaktionen

Oxidation Reactions

Butyl diphenylphosphinite undergoes oxidation to form butyl diphenylphosphine oxide, a reaction pivotal in synthesizing phosphine oxides. Key reagents and conditions include:

Key Findings :

-

Oxidation with hydrogen peroxide proceeds via electrophilic attack at the phosphorus center, forming stable P=O bonds .

-

2,6-Di-tert-butyl-1,4-benzoquinone (DBBQ) acts as an efficient oxidant in regioselective reactions, producing phosphine oxides with minimal byproducts .

Substitution Reactions

The butyl group in this compound is susceptible to nucleophilic displacement, enabling the synthesis of diverse phosphinite derivatives:

Key Findings :

-

Substitution with alcohols (e.g., butanol) under thermal or microwave conditions yields phosphinates via esterification .

-

Stereochemical inversion occurs in SN2-type displacements, as demonstrated in reactions with (−)-menthol derivatives .

Nucleophilic Addition Reactions

The phosphorus atom in this compound participates in nucleophilic additions to carbonyl compounds and imines:

| Substrate | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Carbonyl compounds | Acidic/Base catalysis | Phosphine oxide adducts | 75–90% | |

| Imines (C=N) | DBBQ, THF, 25°C | α-Amino-benzylphosphinates | 65–92% |

Key Findings :

-

Addition to imines proceeds via a betaine-type intermediate, enabling stereoselective synthesis of aminophosphinates .

-

The reaction with 4-chlorobenzaldehyde derivatives demonstrates tolerance for electron-withdrawing groups, achieving >90% regioselectivity .

Comparative Reactivity

This compound exhibits distinct reactivity compared to related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Diphenylphosphine | Higher nucleophilicity, lower thermal stability | Lacks butyl group for steric effects |

| Butyl diphenylphosphine | Reduced oxidation susceptibility | Contains P–C bond instead of P–O |

| Triphenylphosphine | Less reactive in SN2 substitutions | Fully substituted phosphorus center |

Applications :

Mechanistic Insights

-

Oxidation : Proceeds through a radical pathway in the presence of DBBQ, confirmed by EPR studies .

-

Substitution : Follows second-order kinetics, with rate constants dependent on steric bulk of nucleophiles .

-

Addition : Regioselectivity is governed by steric hindrance from tert-butyl groups in DBBQ .

Industrial and Synthetic Relevance

-

Scalability : Thermal esterification methods achieve >90% yields on multi-gram scales .

-

Green Chemistry : Microwave-assisted reactions reduce energy consumption by 40% compared to conventional methods .

Footnotes :

¹ DBBQ = 2,6-Di-tert-butyl-1,4-benzoquinone.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

BDPP has been extensively studied for its ability to form stable complexes with transition metals. These complexes are crucial in catalyzing reactions such as hydroformylation and Suzuki-Miyaura coupling. The coordination of BDPP with metals like palladium and platinum enhances the efficiency and selectivity of these reactions.

Table 1: Summary of Catalytic Reactions Involving BDPP

Hydroformylation Studies

In preliminary studies, BDPP was used as a modifying ligand in rhodium-catalyzed hydroformylation of 1-hexene and 1-nonene. The presence of BDPP influenced the reaction rate and product selectivity, showcasing its role in enhancing catalytic performance .

Coordination Complexes

The formation of coordination complexes with BDPP has been documented, revealing insights into their structural properties and reactivity. For instance, BDPP forms complexes with metals like platinum and palladium, which are characterized using NMR spectroscopy and X-ray crystallography.

Table 2: Characteristics of BDPP Coordination Complexes

| Complex Type | Metal | Characterization Techniques | Key Findings |

|---|---|---|---|

| cis-[MCl2L2] | Pt, Pd | NMR, Mass Spectrometry | Stable under various conditions |

| [Rh(p-C1)(L-L)]2 | Rh | X-ray Crystallography | Enhanced catalytic activity |

Case Study: Hydroformylation with BDPP

A study focused on the use of BDPP in hydroformylation reactions demonstrated that the steric and electronic properties of the phosphinite ligand significantly affected the reaction outcomes. The results indicated improved selectivity for branched aldehydes when using BDPP-modified catalysts compared to traditional ligands .

Case Study: Suzuki-Miyaura Reaction

In another case study, BDPP was utilized as a ligand in the Suzuki-Miyaura reaction conducted in aqueous media. This approach not only enhanced the reaction efficiency but also provided a more environmentally friendly alternative to traditional organic solvents .

Wirkmechanismus

The mechanism of action of butyl diphenylphosphinite involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can form bonds with electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Ethyl Diphenylphosphinite (CAS 719-80-2)

- Structure : Ethyl group (C₂H₅) replaces the butyl group in butyl diphenylphosphinite.

- Properties: Molecular weight: 229.97 g/mol (vs. ~257.97 g/mol for butyl derivative). Hazards: Causes skin irritation, serious eye damage, and respiratory irritation.

- Reactivity : Shorter alkyl chain may reduce steric hindrance, enhancing coordination to metals compared to bulkier butyl derivatives.

Diphenylphosphine (CAS 829-85-6)

- Structure : P-H bond instead of P-O-R in phosphinites.

- Properties :

- Applications : Primarily a precursor for phosphine ligands. Its high reactivity and air sensitivity limit its direct use compared to more stable phosphinites.

Diphenyl Phosphite (CAS 4712-55-4)

Triphenylphosphine Oxide (CAS 791-28-6)

- Structure : Three phenyl groups attached to a phosphorus center.

- Properties :

Data Table: Comparative Analysis

*Note: Properties for this compound are inferred from analogous compounds.

Research Findings

Reactivity and Stability

- Butyl vs. Ethyl derivatives may offer better reactivity in metal-catalyzed reactions due to lower steric hindrance .

- Phosphinite vs. Phosphine : Phosphinites (P-O-R) are more stable than phosphines (P-H) but less nucleophilic. Diphenylphosphine’s air sensitivity limits its utility compared to phosphinites .

Industrial Relevance

- Triphenylphosphine oxide waste can be repurposed into phosphinite intermediates, aligning with green chemistry goals . This compound’s synthesis via this route could enhance sustainability in organophosphorus chemistry.

Biologische Aktivität

Butyl diphenylphosphinite (BDPP) is a phosphine derivative that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological properties of BDPP, supported by relevant research findings and case studies, and presents data in tabular form to facilitate understanding.

This compound is characterized by its phosphine structure, where a butyl group is attached to diphenylphosphinite. Its molecular formula is , and it has a molecular weight of 278.30 g/mol. The compound is known for its reactivity and ability to form complexes with metals, which can influence its biological interactions.

Antioxidant Properties

BDPP has been studied for its antioxidant activity. Research indicates that phosphinite compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that BDPP exhibited significant radical-scavenging activity, which may have implications for its use in preventing oxidative damage in cells .

Enzyme Interaction

BDPP has been shown to interact with various enzymes, impacting their activity. For instance, it can act as an inhibitor of certain phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially affecting processes such as cell proliferation and apoptosis .

Metabolism by Fungi

A notable study on the metabolism of related compounds revealed that fungi preferentially oxidize alkyl side chains and aromatic rings. For example, Cunninghamella elegans metabolized tert-butylphenyl diphenyl phosphate (a structural analog) to form hydroxylated derivatives. This suggests that BDPP may undergo similar metabolic transformations, leading to bioactive metabolites that could have distinct biological effects .

Case Study 1: Antioxidant Evaluation

In a controlled experiment, BDPP was evaluated for its antioxidant properties using the DPPH radical scavenging assay. The results indicated that BDPP exhibited a dose-dependent response in scavenging DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data supports the potential use of BDPP as a natural antioxidant agent in food preservation and therapeutic applications.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, BDPP was tested against protein tyrosine phosphatase (PTP). The results showed that BDPP inhibited PTP activity significantly.

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 20 | 85 |

These findings suggest that BDPP could modulate signaling pathways involving tyrosine phosphorylation, which is critical in cancer biology.

Discussion

The biological activities of this compound highlight its potential as a multifunctional compound. Its antioxidant properties could be harnessed for therapeutic interventions against oxidative stress-related diseases. Additionally, its ability to inhibit specific enzymes opens avenues for drug development targeting various diseases, including cancer.

Q & A

Q. What are the standard synthetic protocols for preparing butyl diphenylphosphinite, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution between chlorodiphenylphosphine and butanol under inert conditions. Key steps include using anhydrous solvents (e.g., THF) and a base (e.g., triethylamine) to neutralize HCl byproducts. Purity validation requires ³¹P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides) and elemental analysis for stoichiometric verification . For reproducibility, experimental details (solvent ratios, temperature, reaction time) must align with peer-reviewed protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

³¹P NMR is essential for identifying the phosphorus environment: a singlet near δ 100–120 ppm confirms the P(III) center. IR spectroscopy detects P–O–C stretches (~950–1050 cm⁻¹). Mass spectrometry (ESI or EI) validates molecular ion peaks (e.g., [M+H]⁺). For structural confirmation, single-crystal X-ray diffraction provides bond-length and angle data, with CCDC deposition ensuring reproducibility .

Q. What role does this compound play in transition-metal catalysis, and how is its efficacy assessed?

It acts as a ligand in Au(I) and Pd(0) complexes, enhancing catalytic activity in cross-coupling reactions. Efficacy is evaluated via turnover frequency (TOF) and selectivity metrics. For example, in C–O bond formation, catalytic performance is benchmarked against controls (e.g., ligand-free systems) using GC-MS or HPLC to quantify yields .

Advanced Research Questions

Q. How do reaction conditions (e.g., light vs. dark) influence the mechanistic pathways of this compound in radical-mediated reactions?

Under visible light, this compound generates phosphoranyl radicals via single-electron transfer (SET), enabling anti-Markovnikov additions (e.g., hydroamination). In the dark, nucleophilic addition dominates, forming phosphonium intermediates that decompose to phosphine oxides. Mechanistic divergence is confirmed using radical traps (e.g., TEMPO) and ³¹P NMR kinetics .

Q. What computational methods are suitable for modeling the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict transition states for SET vs. nucleophilic pathways. Solvent effects are modeled using PCM, and radical stability is assessed via spin-density plots. Validation involves comparing computed activation energies with experimental Arrhenius data .

Q. How can conflicting literature data on this compound’s stability under oxidative conditions be reconciled?

Contradictions arise from varying O₂ levels and solvent polarities. Controlled studies under inert vs. aerobic conditions, monitored via in situ ³¹P NMR, reveal oxidation kinetics. For example, nonpolar solvents (hexane) slow oxidation compared to polar aprotic solvents (DMF). Meta-analyses should prioritize studies with explicit O₂ control .

Q. What strategies optimize this compound’s catalytic performance in nano-catalyzed systems?

Immobilization on silica supports (e.g., silica diphenylphosphinite) improves recyclability and reduces metal leaching. Performance is optimized by tuning the ligand/metal ratio (e.g., Pd(0)/SDPP systems) and solvent/base pairs (e.g., DMF/K₂CO₃ for C–O coupling). TEM and XRD assess nanoparticle dispersion and stability .

Methodological Guidance

- Data Contradiction Analysis : Compare experimental protocols (e.g., light exposure, solvent purity) across studies. Use kinetic isotope effects or isotopic labeling to isolate mechanistic variables .

- Experimental Reproducibility : Document all parameters (e.g., glovebox O₂ levels, light source wavelengths) in supplementary materials. Reference CCDC codes for crystallographic data .

- Literature Synthesis : Cross-reference synthesis protocols with NIST Chemistry WebBook for thermodynamic data (e.g., ΔH of formation) to validate reaction feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.